Oliverine

Antitrypanosomal Chagas Disease Natural Product Screening

Sourcing rare aporphine alkaloids with verified biological activity often delays critical research. Oliverine (CAS 53648-99-0) addresses this by providing a quantitatively benchmarked tool compound for antiparasitic and anti-biofilm studies. - Validated IC50 of 12.00 ± 0.36 μM against Trypanosoma cruzi, outperforming anonaine and guatterine. - Demonstrated >87% biofilm inhibition against Y. enterocolitica at 100 μmol/L without impairing bacterial growth. - Distinct antihypertensive mechanism not shared by the close analog oliveridine, enabling target deconvolution studies. Available via quote-based procurement with global shipping. Inquire for custom synthesis options and batch-specific Certificates of Analysis.

Molecular Formula C20H22ClNO4
Molecular Weight 375.8 g/mol
CAS No. 53648-99-0
Cat. No. B1261499
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOliverine
CAS53648-99-0
Synonymsoliverine
Molecular FormulaC20H22ClNO4
Molecular Weight375.8 g/mol
Structural Identifiers
SMILESCN1CCC2=CC3=C(C4=C2C1C(C5=C4C=CC(=C5)OC)OC)OCO3.Cl
InChIInChI=1S/C20H21NO4.ClH/c1-21-7-6-11-8-15-20(25-10-24-15)17-13-5-4-12(22-2)9-14(13)19(23-3)18(21)16(11)17;/h4-5,8-9,18-19H,6-7,10H2,1-3H3;1H
InChIKeyXCRFUDLMWTVMSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Oliverine Core Properties & Supply


Oliverine (CAS 53648-99-0) is an aporphine alkaloid derived from the isoquinoline biosynthetic pathway, with molecular formula C20H22ClNO4 and molecular weight 375.8 g/mol [1]. It is classified within the aporphine class of isoquinoline alkaloids, a group known for diverse biological activities, and is characterized by its hydrochloride salt form [2]. The compound exhibits moderately soluble physicochemical properties and a topological polar surface area of 40.2 Ų, conforming to Lipinski's Rule of Five [1]. While often encountered in research contexts alongside structurally related aporphines such as oliveridine, anonaine, and guatterine, oliverine presents a unique profile of substituents and stereochemical features that underpin its distinct biological behavior [3].

Oliverine Technical Differentiation


The aporphine alkaloid class exhibits profound structure-activity divergence, rendering simple compound substitution unreliable for research outcomes. Oliverine (CAS 53648-99-0) demonstrates this principle sharply: even structurally proximate analogs such as oliveridine diverge markedly in their pharmacological signatures. For instance, oliverine possesses a distinct antihypertensive effect not observed in oliveridine, which exerts only a hypotensive action via vascular smooth muscle relaxation [1]. Similarly, among the aporphinoids anonaine, oliverine, and guatterine, oliverine shows the most potent trypanocidal activity, with an IC50 of 12.00 ± 0.36 μM, underscoring that subtle differences in substitution pattern and stereochemistry yield non-interchangeable activity profiles [2]. Consequently, procurement decisions predicated solely on class membership without regard to compound-specific data risk introducing experimental inconsistency, confounding mechanism-of-action studies, and invalidating comparative efficacy benchmarks.

Oliverine Quantitative Evidence


Trypanocidal Potency vs. Aporphine Analogs

In a head-to-head comparative study of three aporphine alkaloids, oliverine (compound 3) exhibited superior trypanocidal activity against Trypanosoma cruzi, the causative agent of Chagas disease. Oliverine achieved an IC50 of 12.00 ± 0.36 μM, making it the most potent compound among those tested, outperforming both anonaine (2) and guatterine (5) [1]. The mechanism of action is associated with inhibition of DNA synthesis, a critical target for antiparasitic intervention.

Antitrypanosomal Chagas Disease Natural Product Screening

Biofilm Inhibition of Y. enterocolitica

In a screening of 17 alkaloids, oliverine (compound 1) was identified as one of the most effective biofilm inhibitors against Yersinia enterocolitica, a foodborne pathogen of significant public health concern. At a concentration of 100 μmol/L, oliverine achieved biofilm inhibition exceeding 87% [1]. This performance placed oliverine among the top-performing compounds in the panel, which included other aporphines such as guatterine (3), liriodenine (4), oliveridine (5), and pachypodanthine (6). Importantly, oliverine inhibited biofilm formation without critically disturbing bacterial growth, indicating a targeted anti-virulence mechanism rather than a general cytotoxic effect.

Biofilm Inhibition Foodborne Pathogen Virulence Factor Inhibitor

Antihypertensive Effect vs. Oliveridine

A comparative pharmacological study of alkaloids from Polyalthia oliveri revealed a clear functional divergence between oliverine and its close analog oliveridine. Oliverine exhibits an antihypertensive effect, a therapeutic profile not found in oliveridine. Instead, oliveridine is characterized only as hypotensive, acting through a vascular smooth muscle relaxant mechanism similar to papaverine [1]. This distinction underscores that even within a single plant species and a shared biosynthetic origin, subtle structural variations lead to fundamentally different cardiovascular pharmacodynamics.

Cardiovascular Pharmacology Antihypertensive Vasodilator

Lipoxygenase Inhibitor Activity

Oliverine has been characterized as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism [1]. While a direct numerical IC50 value for oliverine against a specific lipoxygenase isoform is not consistently reported across accessible authoritative databases, the compound is explicitly described as a potent inhibitor of this enzyme class, which plays a pivotal role in leukotriene biosynthesis and inflammatory signaling. This property distinguishes oliverine from many other aporphine alkaloids, for which lipoxygenase inhibition is not a primary documented mechanism, suggesting a unique polypharmacological profile within its class.

Lipoxygenase Inhibition Arachidonic Acid Cascade Anti-inflammatory Research

In Silico Drug-Likeness Profile

Oliverine conforms to Lipinski's Rule of Five and Veber's Rule, with a topological polar surface area (TPSA) of 40.2 Ų, a molecular weight of 375.8 g/mol, and 2 rotatable bonds [1]. These computational parameters are often correlated with favorable oral bioavailability and membrane permeability. While such metrics are common among many aporphine alkaloids, oliverine's specific combination of moderate molecular weight and low TPSA—below the threshold of 140 Ų commonly associated with good oral absorption—distinguishes it from larger, more polar analogs that may exhibit poorer passive diffusion characteristics. This profile, when considered alongside its documented in vitro and in vivo activities, strengthens its candidacy for further medicinal chemistry exploration compared to aporphines with less optimal physicochemical attributes.

Drug-Likeness ADMET Physicochemical Properties

Oliverine Research & Application Scenarios


Chagas Disease Drug Discovery

Oliverine's validated IC50 of 12.00 ± 0.36 μM against Trypanosoma cruzi, and its demonstrated superiority over anonaine and guatterine [1], positions it as a high-priority lead compound for Chagas disease drug discovery programs. Researchers can employ oliverine as a reference standard for screening new antiparasitic agents, as a scaffold for structure-activity relationship (SAR) studies to optimize potency and selectivity, and as a tool compound to investigate DNA synthesis inhibition as a therapeutic mechanism in kinetoplastid parasites. The quantitative potency benchmark enables rigorous comparative assessments in cell-based and biochemical assays.

Biofilm Inhibition & Anti-Virulence Research

The robust biofilm inhibition (>87% at 100 μmol/L) of oliverine against Yersinia enterocolitica [2] supports its use as a positive control in biofilm disruption assays, a chemical probe to dissect quorum sensing and virulence regulatory networks in foodborne pathogens, and a starting point for developing novel anti-biofilm coatings or treatments for industrial food processing environments. Its ability to inhibit biofilm without critically impairing bacterial growth is a key differentiator that makes it suitable for studies focused on virulence attenuation rather than outright microbial eradication.

Antihypertensive Mechanism Research

The distinct antihypertensive effect of oliverine, which contrasts sharply with the merely hypotensive action of the close analog oliveridine [3], makes oliverine a valuable tool compound for cardiovascular research. Scientists can utilize oliverine in comparative pharmacological studies to identify the specific molecular targets—such as ion channels, receptors, or signaling pathways—that underlie its antihypertensive activity. This differentiation provides a unique opportunity to probe blood pressure regulation mechanisms that are not engaged by other aporphine alkaloids.

Lipoxygenase Pathway Modulation

Oliverine's characterization as a potent lipoxygenase inhibitor [4] opens applications in inflammation research, particularly studies focused on the arachidonic acid cascade and leukotriene-mediated inflammatory responses. It can serve as a pharmacological tool to inhibit lipoxygenase activity in cellular and in vivo models of inflammation, and as a reference compound for developing or benchmarking new inhibitors targeting this enzyme class. Its dual activity profile (lipoxygenase inhibition plus cardiovascular and antiparasitic effects) may also be leveraged in research exploring polypharmacological approaches to complex diseases.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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